molecular formula C12H17NO3 B12121610 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde

Cat. No.: B12121610
M. Wt: 223.27 g/mol
InChI Key: DPXPFHZOOOTJEI-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-(dimethylamino)ethanol with a suitable aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability. The aldehyde group can undergo typical aldehyde reactions, contributing to the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but lacks the methoxybenzaldehyde moiety.

    2-(Dimethylamino)ethanol: Contains the dimethylamino and ethoxy groups but lacks the benzaldehyde component.

    5-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the dimethylamino and ethoxy groups.

Uniqueness

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the dimethylamino and methoxybenzaldehyde groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C12H17NO3/c1-13(2)6-7-16-12-5-4-11(15-3)8-10(12)9-14/h4-5,8-9H,6-7H2,1-3H3

InChI Key

DPXPFHZOOOTJEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

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